molecular formula C22H25N3O4 B6513990 N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-32-2

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6513990
CAS No.: 892267-32-2
M. Wt: 395.5 g/mol
InChI Key: UYOOBJZGEOXOPE-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The methoxyphenylmethyl group attached to the nitrogen atom in the quinazoline ring suggests that this compound might have similar properties to other N-methoxybenzyl substituted compounds, which are known to have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused quinazoline ring system, along with the methoxyphenylmethyl substituent. The presence of multiple aromatic rings suggests potential for π-π stacking interactions .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various reactions depending on the substitution pattern and reaction conditions. They can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and various other transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some quinazoline derivatives are known to interact with various enzymes and receptors, including kinases and G-protein coupled receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some quinazoline derivatives are known to have potent biological activities, and could potentially be toxic at high doses .

Future Directions

Further studies could be conducted to elucidate the biological activity of this compound, determine its mechanism of action, and assess its potential as a therapeutic agent. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-4-7-12-25-21(27)17-11-10-15(13-18(17)24-22(25)28)20(26)23-14-16-8-5-6-9-19(16)29-2/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOBJZGEOXOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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